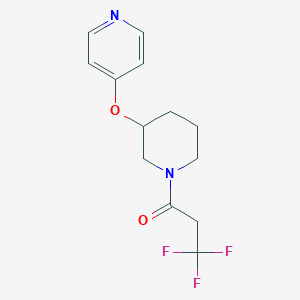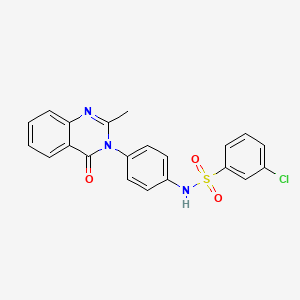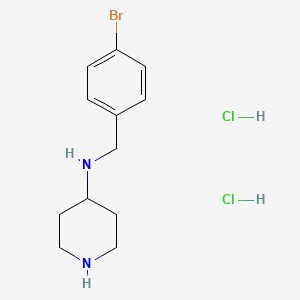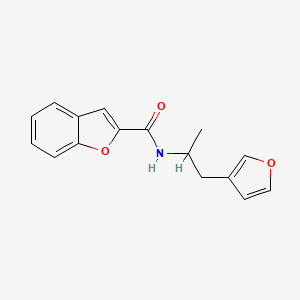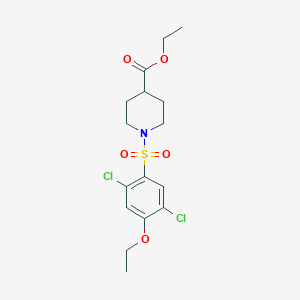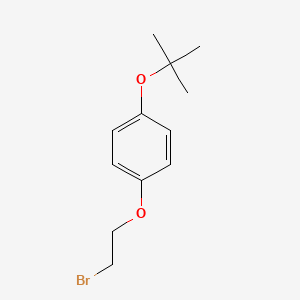![molecular formula C18H19N3O3 B2928239 6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine CAS No. 167410-63-1](/img/structure/B2928239.png)
6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimalarial Activity
- Research Application : Synthesis and evaluation of antimalarial drugs.
- Details : Quinazolines, including 6,7-dimethoxyquinazoline-2,4-diamines, have been synthesized and evaluated for their antimalarial activity. A particular compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), exhibited promising antimalarial drug lead characteristics (Mizukawa et al., 2021).
Imaging in Cancer Research
- Research Application : Positron Emission Tomography (PET) imaging.
- Details : N-(3-chloro-4-fluorophenyl)-7-[11C]methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, a high-affinity inhibitor of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), was synthesized for use in PET imaging to study cancer (Holt et al., 2006).
Anti-tubercular Activity
- Research Application : Development of novel anti-tubercular agents.
- Details : Compounds like 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine showed significant activity against Mycobacterium tuberculosis. Key structural features for Mtb inhibition were identified, including the benzyloxy aniline and the 6,7-dimethoxy quinoline ring (Asquith et al., 2019).
Vascular Endothelial Growth Factor Inhibition
- Research Application : Inhibition of angiogenesis and tumor growth.
- Details : ZD6474, a compound structurally related to 6,7-dimethoxyquinazoline, was found to inhibit the kinase insert domain-containing receptor/vascular endothelial growth factor receptor (VEGFR) 2 tyrosine kinase activity, thereby inhibiting angiogenesis and tumor growth (Wedge et al., 2002).
Anti-tubercular Agents
- Research Application : Synthesis of anti-tubercular compounds.
- Details : Various quinazoline derivatives, including 6,7-dimethoxyquinazolines, demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain (Maurya et al., 2013).
Antitumor Activity
- Research Application : Development of novel anticancer agents.
- Details : N-methyl-4-(4-methoxyanilino)quinazolines were explored as potent apoptosis inducers in cancer research. Substitutions at various positions of the quinazoline ring were found to influence potency (Sirisoma et al., 2010).
Novel Quinazoline Derivatives for Pharmacological Screening
- Research Application : Synthesis and screening of novel quinazoline derivatives for antimicrobial, analgesic, and anti-inflammatory activities.
- Details : The study synthesized various quinazoline-4-one/4-thione derivatives and evaluated them for their therapeutic properties. Some compounds showed promising antimicrobial and anti-inflammatory activities (Dash et al., 2017).
Future Directions
The future research directions for “6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine” and similar compounds could involve further exploration of their anticonvulsant activity, as well as their potential use in the treatment of various types of cancer . Additionally, more research could be done to fully understand their mechanism of action and to optimize their properties for therapeutic use.
properties
IUPAC Name |
6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-22-13-6-4-12(5-7-13)10-19-18-14-8-16(23-2)17(24-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBFLWZYDDDVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(4-methoxyphenyl)methanone](/img/structure/B2928158.png)
![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B2928159.png)
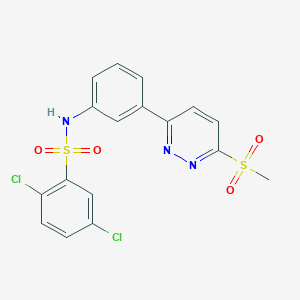
![3-(3-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2928161.png)
![4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2928162.png)
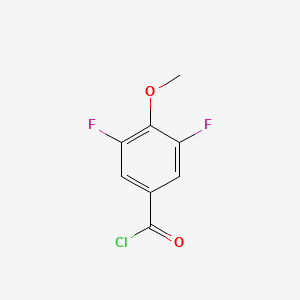
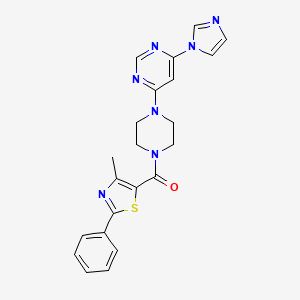
![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea](/img/structure/B2928170.png)
